3-Nitrophenylethylamine

Vue d'ensemble

Description

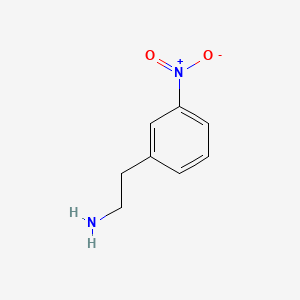

3-Nitrophenylethylamine, also known as 2-(3-nitrophenyl)ethanamine, is a chemical compound belonging to the class of phenylethylamines. It is characterized by a nitro group attached to the benzene ring at the third position and an ethylamine chain. This compound is a yellow crystalline solid that is soluble in water and organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylethylamine typically involves nitration and reduction reactions. One common method starts with the nitration of phenylethylamine using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The reaction is carried out at low temperatures to control the regioselectivity .

Industrial Production Methods: For large-scale industrial production, the process involves the following steps:

Amido Protecting: Using β-phenylethylamine as the raw material, it reacts with an acyl group protective agent in a solvent to obtain an intermediate.

Nitration Reaction: The intermediate is added to concentrated sulfuric acid, and concentrated nitric acid is slowly added dropwise while maintaining room temperature. After the reaction is complete, the mixture is neutralized with an alkaline solution to obtain the nitrated intermediate.

Deprotection: The nitrated intermediate is treated with hydrochloric acid in a solvent and heated to reflux.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitrophenylethylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.

Substitution: The ethylamine chain can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Iron powder, hydrochloric acid.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed:

Reduction: 3-Aminophenylethylamine.

Substitution: Various substituted phenylethylamines depending on the halogenated compound used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

3-Nitrophenylethylamine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.

| Synthesis Application | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing drugs targeting neurological disorders. |

| Dyes and Pigments | Acts as a precursor in producing various dyes, enhancing color properties. |

| Polymers | Incorporated into polymer formulations to modify physical properties. |

Biological Research

Investigating Biological Activities:

Research has focused on the biological activities of this compound, particularly its interactions with neurotransmitter systems. These studies provide insights into potential therapeutic applications.

Case Study: Neurotransmitter Systems

- Objective: To evaluate the effect of this compound on neurotransmitter release.

- Method: In vitro assays measuring neurotransmitter levels in response to varying concentrations of the compound.

- Findings: Increased neurotransmitter release at specific concentrations, suggesting potential use in treating mental health disorders.

Pharmaceutical Development

Therapeutic Properties:

this compound is investigated for its role as a precursor in drug synthesis, particularly for medications aimed at neurological conditions.

| Pharmaceutical Applications | Description |

|---|---|

| Drug Synthesis | Key intermediate for developing new therapeutic agents. |

| Neurological Disorders | Potential treatments for conditions such as depression and anxiety. |

Analytical Chemistry

Reagent in Analytical Methods:

The compound is utilized as a reagent in various analytical techniques, aiding in the detection and quantification of other substances.

| Analytical Applications | Description |

|---|---|

| Chromatography | Used as a standard to calibrate instruments for accurate measurements. |

| Spectroscopy | Acts as a marker for identifying chemical compounds in mixtures. |

Material Science

Development of Novel Materials:

In material science, this compound contributes to creating materials with unique properties due to its chemical structure.

| Material Applications | Description |

|---|---|

| Coatings | Enhances durability and resistance to environmental factors. |

| Nanomaterials | Used in synthesizing nanoparticles for advanced applications. |

Environmental Monitoring

Assessing Environmental Pollutants:

The compound plays a role in environmental science by aiding in the detection of pollutants in soil and water samples.

| Environmental Applications | Description |

|---|---|

| Pollutant Detection | Helps identify harmful substances through chemical analysis. |

| Soil and Water Testing | Used in assays to monitor environmental health and safety. |

Mécanisme D'action

The mechanism of action of 3-Nitrophenylethylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors and enzymes. The ethylamine chain allows the compound to act as a ligand, binding to specific sites on proteins and influencing their activity .

Comparaison Avec Des Composés Similaires

4-Nitrophenethylamine: Similar structure but with the nitro group at the fourth position.

2-Phenylethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Methoxyphenethylamine: Contains a methoxy group instead of a nitro group, altering its chemical properties.

Uniqueness: 3-Nitrophenylethylamine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Activité Biologique

3-Nitrophenylethylamine (3-NPEA) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of 3-NPEA, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a phenethylamine backbone. Its structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 83304-13-6

The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of 3-NPEA is primarily attributed to its ability to interact with various molecular targets. The nitro group can be reduced to an amino group, allowing the compound to act as a ligand that binds to specific receptors and enzymes. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, enhancing its interaction with biological receptors.

- Ligand Activity : The ethylamine chain allows for binding to proteins, influencing their activity and function.

Biological Activities

Research has indicated several potential biological activities associated with 3-NPEA, including:

- Antioxidant Properties : Studies suggest that compounds with similar structures exhibit antioxidant activities, which may help in mitigating oxidative stress in cells.

- Neurotransmitter Modulation : As a phenethylamine derivative, 3-NPEA may influence neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

- Antimicrobial Activity : Preliminary studies have indicated that 3-NPEA may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study demonstrated that phenethylamines exhibit significant antioxidant properties. Although specific data for 3-NPEA is limited, its structural similarity suggests potential efficacy in reducing reactive oxygen species (ROS) .

- Neuropharmacological Effects :

- Antimicrobial Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPKDBHGQDETGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513706 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-13-6 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.